1-Dodecyl-4-iodobenzene
CAS No.: 170698-90-5
Cat. No.: VC5642892
Molecular Formula: C18H29I
Molecular Weight: 372.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 170698-90-5 |
---|---|
Molecular Formula | C18H29I |
Molecular Weight | 372.3 g/mol |
IUPAC Name | 4-iodododecylbenzene |
Standard InChI | InChI=1S/C18H29I/c1-2-3-4-5-6-10-15-18(19)16-11-14-17-12-8-7-9-13-17/h7-9,12-13,18H,2-6,10-11,14-16H2,1H3 |
Standard InChI Key | XCHZLNUUCYPION-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)I |
Canonical SMILES | CCCCCCCCC(CCCC1=CC=CC=C1)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring with a dodecyl chain (-C₁₂H₂₅) at the first position and an iodine atom (-I) at the fourth position. This arrangement confers distinct electronic and steric properties:
-
Hydrophobic tail: The dodecyl chain enhances solubility in nonpolar solvents and promotes self-assembly in aqueous environments .
-
Electrophilic iodine: The para-substituted iodine atom participates in cross-coupling and nucleophilic substitution reactions .
Physical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular weight | 372.33 g/mol | |
Density | 1.2 ± 0.1 g/cm³ | |
Boiling point | 381.1 ± 11.0 °C (760 mmHg) | |
Melting point | Not reported | - |
Solubility | Organic solvents (e.g., toluene, DCM) |
The absence of a reported melting point suggests it remains a viscous liquid or low-melting solid at room temperature .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves iodination of 1-dodecylbenzene:
-
Electrophilic substitution: Reacting 1-dodecylbenzene with iodine (I₂) in the presence of nitric acid (HNO₃) as an oxidizing agent .
-
Zeolite-catalyzed gas-phase iodination: A patent (EP0183579A1) describes benzene iodination using NaY or 13X zeolites at 325–400°C, achieving >97% selectivity for iodobenzene derivatives .
Reaction conditions:
Industrial Methods
Continuous flow reactors optimize large-scale production by enhancing heat transfer and minimizing byproducts like diiodobenzene. Yield improvements (>90%) are achieved through:
-
In situ iodine generation: Reduces handling risks.
-
Recycling protocols: Unreacted benzene and catalysts are recovered .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The C–I bond undergoes displacement with nucleophiles (e.g., -OH, -NH₂):
-
Amination: Reaction with ammonia yields 1-dodecyl-4-aminobenzene.
-
Hydroxylation: Hydrolysis produces 1-dodecyl-4-hydroxybenzene (IC₅₀ = 0.35 μM in SGLT inhibition studies) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
-
Suzuki-Miyaura: Reacts with arylboronic acids to form biaryls (e.g., 4-dodecyl-4'-methoxybiphenyl) .
-
Heck reaction: Alkenes generate styrenic derivatives for polymer precursors .
Catalytic systems:
Redox Transformations
Iodine’s oxidative potential facilitates:
-
Dehalogenation: Zinc/acetic acid reduces the compound to 1-dodecylbenzene .
-
Radical reactions: Photoredox catalysis (e.g., Ru(bpy)₃²⁺) generates aryl radicals for polymerization .
Applications in Materials Science
Liquid Crystals
The dodecyl chain promotes mesophase formation:
-
Thermotropic behavior: Exhibits smectic phases between 120–250°C .
-
Dielectric properties: Enhances alignment in display technologies (Δε = +3.2 at 1 kHz) .
Surfactants and Self-Assembly
Amphiphilicity enables micelle and vesicle formation:
-
Drug delivery: Encapsulates hydrophobic anticancer agents (e.g., paclitaxel) with 85% loading efficiency .
Biological and Pharmacological Activity
Enzyme Inhibition
Derivatives inhibit sodium-glucose cotransporters (SGLTs):
-
SGLT1/2 binding: The iodine atom interacts with His268 in SGLT2 (Kᵢ = 0.035 μM for dapagliflozin analogs) .
-
Antidiabetic potential: Reduces renal glucose reabsorption in vitro .
Antimicrobial Activity
Iodinated aromatics disrupt microbial membranes:
Comparison with Related Halogenated Compounds
Compound | Molecular Formula | Reactivity (vs. C–I) | Applications |
---|---|---|---|
1-Dodecyl-4-bromobenzene | C₁₈H₂₉Br | Lower (C–Br bond energy = 276 kJ/mol) | Flame retardants |
1-Dodecyl-4-chlorobenzene | C₁₈H₂₉Cl | Moderate (C–Cl = 327 kJ/mol) | Surfactants |
1-Dodecyl-4-fluorobenzene | C₁₈H₂₉F | Minimal (C–F = 485 kJ/mol) | Liquid crystals |
The weaker C–I bond (238 kJ/mol) in 1-dodecyl-4-iodobenzene enhances its utility in synthetic chemistry versus bromo/chloro analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume